3-Methoxy-5-nitrophenol

Descripción general

Descripción

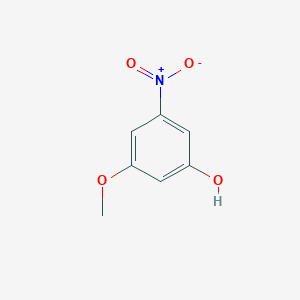

3-Methoxy-5-nitrophenol is an aromatic compound characterized by a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a phenol ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Methoxy-5-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 3-methoxyphenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration reactions. The process requires careful control of reaction conditions, including temperature and acid concentrations, to ensure high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 3-Methoxy-5-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products:

Reduction: 3-Methoxy-5-aminophenol.

Substitution: Various substituted phenols depending on the nucleophile used

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Intermediate in Organic Synthesis

- Role: 3-Methoxy-5-nitrophenol serves as a key intermediate in the synthesis of complex organic molecules, particularly in the production of agrochemicals and pharmaceuticals.

- Methods of Application:

- Nucleophilic Aromatic Substitutions: It facilitates the replacement of functional groups on aromatic rings.

- Electrophilic Aromatic Substitutions: Enables the introduction of electrophiles into the aromatic system.

- Metal-Catalyzed Cross-Coupling Reactions: Used to couple different organic groups effectively.

Results Summary:

The use of this compound in synthesis allows for the creation of various derivatives with unique properties and biological activities, enhancing the efficiency of producing complex chemical structures.

Biological and Medical Research Applications

Potential Biological Activities

- Antimicrobial Properties: Studies have indicated that this compound exhibits antimicrobial effects against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects: Preliminary research suggests potential therapeutic applications in treating inflammation-related diseases through in vitro testing on cultured cells.

Case Study:

In vitro tests demonstrated that derivatives of this compound could inhibit specific inflammatory pathways, indicating its potential use in pharmaceutical formulations aimed at reducing inflammation .

Industrial Applications

Dyes and Pigments Production

- Used as a precursor in synthesizing dyes and pigments due to its vibrant color properties.

Polymer Science

- Building Block for Conducting Polymers: It is utilized in the polymerization process to create materials with enhanced electrical conductivity.

| Application Area | Method | Results |

|---|---|---|

| Dyes Production | Synthesis of colorants | Enhanced color stability |

| Polymer Science | Conducting polymer synthesis | Improved electrical properties |

Environmental Applications

Photochemical Studies

- This compound is studied as a photoproduct formed during irradiation processes involving nitroanisoles. Understanding its formation helps elucidate photochemical pathways relevant to atmospheric chemistry.

Toxicological Studies

- Research has been conducted on its effects as a pollutant, particularly focusing on its impact on plant growth and photosynthetic efficiency when exposed to varying concentrations .

Fire Safety Engineering

Flame Retardant Applications

- Acts as a flame retardant in various industrial materials by treating them to reduce flammability.

Results Summary:

Materials treated with this compound exhibit higher ignition points and slower burning rates, contributing to improved fire safety standards .

Mecanismo De Acción

The mechanism of action of 3-Methoxy-5-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .

Comparación Con Compuestos Similares

3-Methoxyphenol: Lacks the nitro group, making it less reactive in certain chemical reactions.

5-Nitro-2-methoxyphenol: Similar structure but different positioning of functional groups, leading to different reactivity and applications.

3-Nitrophenol: Lacks the methoxy group, affecting its solubility and reactivity.

Uniqueness: 3-Methoxy-5-nitrophenol is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical properties. The combination of these functional groups allows for diverse chemical reactions and applications, making it a valuable compound in various fields .

Actividad Biológica

3-Methoxy-5-nitrophenol (CAS Number: 7145-49-5) is a nitrophenolic compound that has garnered attention in biomedical research due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, along with its mechanisms of action and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₇H₇N₁O₄

- Molecular Weight : 169.14 g/mol

- Structural Features : Contains a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a phenolic ring.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 μM .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines and inhibiting oxidative stress, which is crucial in chronic inflammatory conditions.

3. Anticancer Activity

Preliminary studies suggest that this compound could have anticancer effects. It has been tested for its antiproliferative activity against various cancer cell lines, showing IC₅₀ values ranging from 1.2 to 5.3 μM for different derivatives . The mechanisms behind this activity may involve the induction of apoptosis and disruption of cell cycle progression.

Oxidative Stress Induction

Nitrophenols, including this compound, are known to induce oxidative stress through redox reactions that generate reactive oxygen species (ROS). These ROS can lead to cellular damage, affecting DNA repair mechanisms and triggering apoptosis pathways .

Interaction with Biological Molecules

The reactive nitro group in the compound allows it to interact with various biological molecules, potentially modifying proteins and lipids through oxidation processes. This interaction may alter cellular signaling pathways and contribute to its biological effects .

Study on Antimicrobial Efficacy

A study published in the Jordan Journal of Biological Sciences evaluated the antimicrobial efficacy of several phenolic compounds, including this compound. The results indicated that the compound effectively inhibited the growth of specific bacterial strains, suggesting its potential application in treating bacterial infections .

Research on Anti-inflammatory Mechanisms

In another study focusing on inflammation, researchers examined the effects of this compound on cytokine production in vitro. The findings revealed a significant reduction in the levels of pro-inflammatory cytokines upon treatment with the compound, supporting its role as an anti-inflammatory agent.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

3-methoxy-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETHUNXROLCEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291229 | |

| Record name | 3-methoxy-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7145-49-5 | |

| Record name | 7145-49-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methoxy-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.